![molecular formula C8H11NO2S B2954160 [2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 1480142-75-3](/img/structure/B2954160.png)

[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

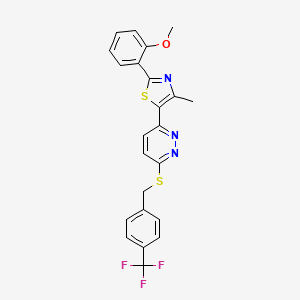

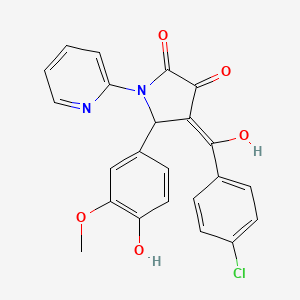

“[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol” is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 . It is also known by its IUPAC name, (2-tetrahydro-2-furanyl-1,3-thiazol-4-yl)methanol . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The molecular structure of “[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol” is based on the presence of an oxolan (tetrahydrofuran) ring and a thiazole ring . The InChI code for this compound is 1S/C8H11NO2S/c10-4-6-5-12-8 (9-6)7-2-1-3-11-7/h5,7,10H,1-4H2 .Physical And Chemical Properties Analysis

“[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol” is an oil that is stored at room temperature . It has a molecular weight of 185.25 .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

The incorporation of thiazole-derived compounds into catalytic systems has been demonstrated to improve the efficiency of various chemical reactions. For instance, thiazole-hydrazone ligands have been used in the encapsulation of molybdenum(VI) complexes within zeolite Y, showcasing an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This approach highlights the role of thiazole derivatives in enhancing catalytic behavior and operational flexibility in heterogeneous catalysts (Ghorbanloo & Maleki Alamooti, 2017).

Organic Synthesis

Thiazole derivatives play a crucial role in organic synthesis, facilitating a range of transformations. The utility of thiazole-containing compounds extends to the selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, where they serve as key intermediates or catalysts in the synthesis of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021). Additionally, thiazole-based systems have been employed in the synthesis of α-hydroxy esters, demonstrating the impact of thiazole moieties on the chelation-controlled alkylation processes (Jung, Ho, & Kim, 2000).

Material Science and Sensing

In material science, thiazole derivatives contribute to the development of novel materials with specific functionalities. For example, a composite film combining oxoporphyrinogen and layered double hydroxide undergoes a color change upon exposure to methanol, distinguishing it from ethanol. This property is pivotal for the development of sensors capable of detecting methanol, a toxic substance, highlighting the applicability of thiazole derivatives in environmental monitoring and healthcare (Ishihara et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h5,7,10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEPDJZOAUULPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=CS2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid](/img/structure/B2954080.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2954082.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2954086.png)

![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954087.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2954090.png)

![2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2954092.png)

![methyl 4-[(Z)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2954097.png)

![N4-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954100.png)